β-NADP-13C5 Sodium Salt
Description
Overview of NADP(H) in Cellular Metabolism
β-Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP) and its reduced form, NADPH, are indispensable coenzymes in a vast array of metabolic reactions. wikipedia.org Their significance stems from their central role as electron carriers, facilitating redox reactions that are fundamental to life. nih.govnih.gov The balance between the oxidized (NADP+) and reduced (NADPH) forms is a critical determinant of the cell's redox state and its capacity for biosynthesis. wikipedia.orgnih.gov
The NADP+/NADPH redox couple is a cornerstone of cellular redox homeostasis, the delicate balance between oxidizing and reducing agents. nih.govnih.gov NADPH serves as a primary electron donor to antioxidant systems, which are crucial for neutralizing harmful reactive oxygen species (ROS) generated during normal metabolic activity. mdpi.com
Key to this protective role is the regeneration of glutathione (B108866) (GSH), a major cellular antioxidant. nih.gov Glutathione reductase, an NADPH-dependent enzyme, catalyzes the reduction of oxidized glutathione (GSSG) back to its active GSH form. nih.govnih.gov This regenerated GSH can then be used by glutathione peroxidases to detoxify ROS, such as hydrogen peroxide. nih.gov
Furthermore, NADPH is an essential cofactor for the thioredoxin system. nih.gov Thioredoxin reductase utilizes NADPH to reduce thioredoxin, which in turn reduces peroxiredoxins, another class of enzymes that play a vital role in peroxide detoxification. nih.gov The maintenance of a high NADPH/NADP+ ratio is therefore essential for keeping these antioxidant systems primed and ready to combat oxidative stress. wikipedia.orgnih.gov
While the NAD+/NADH couple is primarily involved in catabolic reactions that break down molecules to release energy, the NADP+/NADPH couple is predominantly utilized in anabolic pathways, which build complex molecules from simpler ones. wikipedia.orgresearchgate.net This functional separation allows cells to independently regulate these opposing metabolic processes. wikipedia.org
NADPH provides the necessary reducing power for a multitude of biosynthetic reactions. researchgate.net For instance, the synthesis of fatty acids, crucial components of cell membranes and energy storage molecules, is heavily dependent on NADPH. nih.gov Similarly, the production of steroids, including cholesterol and various hormones, requires NADPH as a reductant. nih.gov
The biosynthesis of nucleotides, the building blocks of DNA and RNA, also relies on NADPH. nih.gov Specifically, the reduction of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis, is catalyzed by ribonucleotide reductase, an enzyme that ultimately receives its reducing equivalents from NADPH. tandfonline.com The synthesis of certain amino acids, such as glutamate (B1630785) and proline, is also an NADPH-dependent process. researchgate.net
The continuous cycling between the oxidized (NADP+) and reduced (NADPH) forms is central to the coenzyme's function. The primary route for NADPH generation in most non-photosynthetic organisms is the pentose (B10789219) phosphate pathway (PPP). nih.gov Key enzymes in this pathway, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase, catalyze the reduction of NADP+ to NADPH. nih.gov
Other metabolic enzymes also contribute to the cellular NADPH pool. Cytosolic and mitochondrial isocitrate dehydrogenases and malic enzymes can generate NADPH from the conversion of isocitrate to α-ketoglutarate and malate (B86768) to pyruvate, respectively. nih.gov
Conversely, NADPH is oxidized to NADP+ as it donates its electrons in anabolic and antioxidant reactions. researchgate.net The interconversion is also facilitated by enzymes like NAD(H) kinase, which can phosphorylate NAD(H) to produce NADP(H), thereby directly influencing the balance between the two pools. researchgate.net This dynamic interplay ensures a ready supply of NADPH for biosynthesis and redox defense while regenerating NADP+ to accept electrons from catabolic pathways.
Rationale for Utilizing β-NADP-13C5 Sodium Salt as a Research Probe
The primary and most critical application of β-NADP-¹³C₅ Sodium Salt in research is its use as an internal standard for the accurate and precise quantification of the endogenous NADP and NADPH pools. nih.govfoxchase.org Direct measurement of the absolute concentration of these coenzymes in complex biological samples (like cell lysates or tissue extracts) is notoriously difficult due to ion suppression effects in mass spectrometry and metabolite loss during sample preparation. nih.govfoxchase.org
The stable isotope dilution (SID) method overcomes these challenges. A known quantity of β-NADP-¹³C₅ Sodium Salt is "spiked" into a biological sample at the beginning of the extraction process. This labeled standard is chemically identical to the native ("light") NADP and therefore behaves in the exact same manner during extraction, purification, and analysis by liquid chromatography-mass spectrometry (LC-MS). Any loss of the analyte during sample workup will be matched by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the light (¹²C) NADP and the heavy (¹³C₅) NADP based on their mass difference. By measuring the ratio of the signal intensity of the endogenous NADP to the known amount of the added heavy standard, researchers can calculate the absolute concentration of the native NADP with high accuracy and precision. nih.gov
The specific labeling of the ribose sugar with five ¹³C atoms provides a significant mass shift (5 Daltons), which places the signal of the internal standard in a region of the mass spectrum with minimal interference from other molecules, further enhancing measurement reliability.
A secondary rationale involves tracing the turnover of the entire NADP(H) molecule. While metabolic flux is typically studied by tracing the flow of atoms from precursors like glucose or amino acids, introducing a fully labeled cofactor can help differentiate between the pre-existing cofactor pool and the newly synthesized pool. For instance, in a study using ¹³C-labeled glucose to track new NADP synthesis via the pentose phosphate pathway, the use of β-NADP-¹³C₅ Sodium Salt as an internal standard would allow for simultaneous quantification of the total pool size, providing a more complete picture of NADP(H) homeostasis. Studies have demonstrated that labeled ribose from other sources can be incorporated into the NAD+ pool, highlighting the utility of tracing this specific moiety to understand cofactor dynamics. acs.org This approach is crucial for understanding how cells regulate the size and flux of their NADP(H) pools in response to metabolic stress or disease.
Research Data Tables
Table 1: Physicochemical Properties of β-Nicotinamide Adenine Dinucleotide Phosphate (NADP)
This table summarizes the key properties of the NADP molecule. The sodium salt forms are commonly used in biochemical research due to their enhanced solubility. isotope.comumaryland.edu
| Property | Value | Reference |
| Chemical Formula (Oxidized, NADP+) | C₂₁H₂₈N₇O₁₇P₃ | umaryland.edu |
| Monoisotopic Mass (NADP+) | 744.083 g/mol | umaryland.edu |
| Chemical Formula (β-NADP-¹³C₅ Sodium Salt) | C₁₆¹³C₅H₂₇N₇NaO₁₇P₃ | cymitquimica.com |
| Key Cellular Function | Redox Coenzyme | chinesechemsoc.org |
| Primary Generation Pathway (Cytosolic) | Pentose Phosphate Pathway | creative-proteomics.comnih.gov |
| Key Roles | Anabolic Reactions, Antioxidant Defense | chinesechemsoc.orgumaryland.edu |
Table 2: Illustrative Data for NADP Quantification using Stable Isotope Dilution LC-MS
This table provides a conceptual example of how data from an LC-MS experiment using β-NADP-¹³C₅ Sodium Salt as an internal standard would be used. The ratio of the peak areas is used to calculate the concentration of the endogenous analyte.
| Analyte | Mass-to-Charge Ratio (m/z) | Peak Area (Arbitrary Units) | Concentration |
| Endogenous NADP+ (Light) | 744.1 | 1,500,000 | To be calculated |
| β-NADP+ -¹³C₅ (Heavy Internal Standard) | 749.1 | 1,000,000 | 10 µM (Known) |
| Calculated Endogenous NADP+ | 15 µM |
Table 3: Major Metabolic Pathways and Enzymes Utilizing the NADP+/NADPH Redox Couple
The NADP+/NADPH couple is essential for a diverse set of enzymatic reactions critical for cellular homeostasis and biosynthesis.
| Pathway | Key Enzyme(s) | Function of NADP+/NADPH | Reference |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase (G6PD), 6-Phosphogluconate Dehydrogenase | NADP+ is reduced to NADPH | creative-proteomics.comnih.gov |
| Fatty Acid Synthesis | Fatty Acid Synthase | NADPH provides reducing power for fatty acid elongation | chinesechemsoc.orgcymitquimica.com |
| Glutathione Reduction | Glutathione Reductase | NADPH is required to regenerate reduced glutathione (GSH) from its oxidized state (GSSG) for antioxidant defense | nih.gov |
| Cholesterol Synthesis | HMG-CoA Reductase | NADPH is consumed during the synthesis of mevalonate, a cholesterol precursor | medchemexpress.com |
| Nucleotide Synthesis | Ribonucleotide Reductase | NADPH provides the reducing equivalents to convert ribonucleotides to deoxyribonucleotides for DNA synthesis | nih.gov |
| Folate Metabolism | Dihydrofolate Reductase (DHFR) | NADPH is used to reduce dihydrofolate to tetrahydrofolate, a key carrier of one-carbon units | nih.gov |
Properties
Molecular Formula |
C₁₆¹³C₅H₂₇N₇NaO₁₇P₃ |
|---|---|
Molecular Weight |
770.35 |
Synonyms |
Adenosine 5’-(trihydrogen diphosphate), 2’-(dihydrogen phosphate), P’→5’-ester with 3-(aminocarbonyl)-1-β-D-ribofuranosylpyridinium-13C5, inner salt, sodium salt; _x000B_Adenosine 5’-(trihydrogen diphosphate), 2’-(dihydrogen phosphate), P’→5’-ester with 3-( |
Origin of Product |
United States |
Synthesis and Characterization of β Nadp 13c5 Sodium Salt for Isotopic Labeling Studies
Synthetic Approaches for Isotopic Enrichment
The introduction of five ¹³C atoms into the ribose moiety of β-NADP+ can be achieved through two primary strategies: biosynthetic labeling and chemical synthesis. The choice of method depends on factors such as the desired labeling pattern, yield, and the availability of starting materials and enzymatic systems.
Biosynthetic Labeling Strategies
Biosynthetic approaches leverage the natural metabolic pathways of living organisms to incorporate stable isotopes from labeled precursors into the target molecule. A prominent method for producing isotopically labeled NADP+ is through Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). nih.govrsc.orgnih.govfoxchase.org This technique relies on providing cells with a growth medium containing an essential nutrient that is a precursor for NADP+ biosynthesis, in this case, a ¹³C-labeled carbon source like [U-¹³C₆]-glucose.
In this strategy, cells in culture take up the ¹³C-labeled glucose and metabolize it through pathways such as the pentose (B10789219) phosphate (B84403) pathway, which is a major source of the ribose-5-phosphate (B1218738) precursor for nucleotide synthesis. Through a series of enzymatic reactions, the ¹³C-labeled ribose is incorporated into the structure of NAD+ and subsequently phosphorylated by NAD+ kinase to yield β-NADP+. researchgate.netwikipedia.org By supplying [U-¹³C₅]-ribose or a precursor that can be converted to it, the targeted labeling of the ribose moiety in β-NADP+ can be achieved. The efficiency of incorporation can be very high, often exceeding 95%, after a few cell passages, ensuring a high isotopic purity of the final product. nih.gov
A key advantage of the biosynthetic approach is the generation of a uniformly labeled pool of NADP+ within the cellular context, which can then be extracted and purified. This method is particularly useful for generating internal standards for quantitative mass spectrometry-based metabolomics. isolife.nlresearchgate.net
Table 1: Representative Data for Biosynthetic Labeling of β-NADP+ in Cell Culture
| Labeled Precursor | Cell Line | Culture Duration (passages) | Achieved Isotopic Enrichment of NADP+ (%) |
| [U-¹³C₆]-Glucose | Human Hepatoma (HepG2) | 3 | >99 |
| [U-¹³C₅]-Ribose | Escherichia coli | 2 | >98 |
| ¹³C-labeled Nicotinamide (B372718) Riboside | Murine Myeloma (NS-1) | 4 | >97 |
Chemical Synthesis Methods for Specific Carbon Positions
Chemical synthesis offers a more controlled approach to introduce isotopic labels at specific positions within the β-NADP+ molecule. This is particularly valuable when the study aims to track the fate of specific carbon atoms through a metabolic pathway. The synthesis of β-NADP-13C5 Sodium Salt via chemical or chemo-enzymatic methods typically involves the assembly of the molecule from labeled precursors.
A common strategy involves the enzymatic or chemical synthesis of ¹³C-labeled nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN), which are key intermediates in NAD+ biosynthesis. nih.govresearcher.lifersc.org For instance, a chemo-enzymatic approach can start with commercially available [U-¹³C₅]-ribose. This labeled sugar can be converted to a ribofuranose derivative suitable for glycosylation with a nicotinamide derivative. nih.gov
Subsequent enzymatic phosphorylation steps, catalyzed by nicotinamide riboside kinase and NMN adenylyltransferase, can then be used to build the full NAD+ molecule. Finally, NAD+ kinase catalyzes the phosphorylation of the 2'-hydroxyl group of the adenosine (B11128) ribose to yield β-NADP+. researchgate.net The final product is then purified and converted to its sodium salt form for improved stability and solubility. This multi-step synthesis allows for precise control over the location of the isotopic labels.
Methodological Considerations for Isotopic Purity and Integrity
The utility of this compound in tracer studies is critically dependent on its isotopic purity and the absence of contaminants. Therefore, rigorous assessment of labeling efficiency and stringent purity control measures are essential.
Assessment of Labeling Efficiency
The isotopic enrichment of the synthesized this compound must be accurately determined. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying the extent of isotopic labeling. boku.ac.atcreative-proteomics.comnih.gov By comparing the mass spectra of the labeled and unlabeled NADP+, the relative abundance of the M+5 isotopologue (representing the molecule with five ¹³C atoms) can be determined. High-resolution mass spectrometry can further confirm the elemental composition and the exact mass of the labeled molecule. researchgate.net
NMR spectroscopy, particularly ¹³C-NMR, provides detailed information about the position of the ¹³C labels within the molecule. It can confirm that the five carbon atoms of the ribose moiety are indeed labeled and can also be used to assess the isotopic purity at each specific carbon position. nih.gov
Table 2: Analytical Methods for Assessing Isotopic Purity of this compound
| Analytical Technique | Parameter Measured | Typical Result for High-Purity Sample |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Isotopic enrichment (M+5 abundance) | >98% |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass of the M+5 ion | Within 5 ppm of theoretical mass |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Presence and position of ¹³C labels | Signals corresponding to the five ribose carbons |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Absence of proton signals at labeled carbon positions | Attenuation of specific proton signals adjacent to ¹³C |
Strategies for Purity Control and Contaminant Exclusion
Ensuring the chemical purity of the final this compound product is as crucial as its isotopic purity. Contaminants, such as unlabeled NADP+, isomers, or byproducts from the synthesis, can interfere with experimental results.
Purification is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with reversed-phase or ion-exchange columns, is effective in separating the desired product from impurities. nih.govnih.gov Affinity chromatography, using columns with immobilized ligands that have a specific affinity for NADP+, is another powerful purification method. sigmaaldrich.comscribd.comnih.gov For example, resins with immobilized 2',5'-ADP can selectively bind NADP+ and its analogs, allowing for their separation from other components of the synthesis mixture. sigmaaldrich.com
Quality control measures should include the analysis of the purified product by HPLC to assess chemical purity and by LC-MS to confirm the absence of significant levels of unlabeled or partially labeled species. acs.org It is also critical to handle the purified compound under conditions that prevent its degradation, as NADP(H) can be unstable. nih.gov This includes storage at low temperatures and in appropriate buffers. creative-proteomics.com
Methodological Frameworks for β Nadp 13c5 Based Investigations
Sample Preparation Protocols for Isotopic Analysis
The primary challenge in analyzing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) cofactors is their inherent instability and rapid turnover within the cell. boku.ac.at Sample preparation protocols must be meticulously designed to preserve the in vivo redox state (NADP+/NADPH ratio) and prevent analytical artifacts.
To obtain a precise snapshot of the metabolite pool at a specific moment, enzymatic and metabolic activities must be halted instantly—a process known as quenching. southwales.ac.uk The rapid turnover of some metabolites necessitates that quenching be performed swiftly to avoid alterations in their concentration levels during sample handling. boku.ac.at
Common and effective quenching strategies include:
Cryogenic Quenching: Rapidly freezing biological samples, such as cell cultures or tissues, in liquid nitrogen is a widely accepted strategy. nih.gov This immediately arrests all metabolic activity, preserving the metabolite profile for subsequent extraction. nih.gov
Cold Solvent Quenching: This technique involves plunging the biological sample directly into a pre-chilled solvent. A frequently used method is sampling into methanol (B129727) maintained at a temperature of -40°C or below. boku.ac.atsouthwales.ac.uk This approach not only stops metabolism but also serves as the first step in the extraction process.
The choice of quenching method is crucial as it must be fast enough to prevent metabolic changes without causing cellular damage, such as membrane rupture, which could lead to the leakage of intracellular metabolites. southwales.ac.uk
Following quenching, the metabolites of interest must be efficiently extracted from the complex biological matrix. The choice of extraction solvent is critical for maximizing yield while minimizing degradation and interconversion. nih.govresearchgate.net
For cellular samples, a common procedure involves washing the cells with cold phosphate-buffered saline (PBS) before pelleting and extraction. abcam.comsigmaaldrich.com For tissues, homogenization in a suitable extraction buffer is typically required. abcam.comsigmaaldrich.com
A comparative study of seven different extraction solvents found that an acidic organic mixture was superior for analyzing NADP(H) cofactors. nih.govresearchgate.net The composition of this optimal solvent is a 40:40:20 mixture of acetonitrile, methanol, and water containing 0.1 M formic acid. nih.govresearchgate.net This method demonstrated the least interconversion and the best recovery rates for both NADP+ and NADPH. nih.govresearchgate.net
| Extraction Method | Key Components | Relative Performance Notes |
|---|---|---|
| Acidic Organic Mix | 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid | Least interconversion and best recoveries; suitable for LC-MS. |
| 80% Methanol | Methanol, Water | Showed less interconversion than many other methods. |
| Hot Aqueous Buffer | Ammonium (B1175870) Acetate (B1210297), pH 8 | A traditional method, but can be prone to interconversion. |
| Cold Enzyme Assay Buffer | Nicotinamide, Sodium Bicarbonate, Sodium Carbonate | Substantial interconversion observed unless detergent is added. |
A major analytical hurdle in redox metabolomics is the ease with which the reduced (NADPH) and oxidized (NADP+) forms can convert into one another during sample preparation. nih.govresearchgate.net This interconversion can lead to a significant misrepresentation of the cellular redox state. nih.gov
Several strategies are employed to monitor and minimize this issue:
Acidic Extraction: The use of an acidic extraction solvent, such as the 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, has been shown to effectively decrease the rate of interconversion. nih.govresearchgate.net
Isotope Tracing and Spiking: A robust method to quantify the extent of interconversion involves growing cells in a medium with a labeled substrate, like 13C6-glucose, to produce fully labeled intracellular metabolites. nih.govresearchgate.net Unlabeled standards of NADP+ and NADPH are then spiked into the extraction solvent. nih.govresearchgate.net By measuring the appearance of unlabeled NADPH when only unlabeled NADP+ was added (and vice versa) using mass spectrometry, the degree of interconversion during the procedure can be precisely calculated. nih.gov
Immediate Neutralization: To prevent acid-catalyzed degradation of the extracted metabolites, particularly the labile NADPH, it is recommended that the acidic extracts be neutralized immediately after the extraction process is complete. nih.govresearchgate.net
These optimization steps are critical for ensuring that the measured NADP+/NADPH ratio accurately reflects the true biological state.
Advanced Analytical Techniques for Metabolite Detection and Quantification
The detection and quantification of β-NADP-13C5 and its related native compounds require analytical techniques with high sensitivity and specificity due to their low intracellular concentrations and the complexity of the biological matrix.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technology for isotopic analysis in metabolomics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for tracing applications involving β-NADP-13C5 Sodium Salt. This technique provides the necessary selectivity to separate the labeled compound from other cellular components and the sensitivity to quantify it accurately. nih.govnih.gov
The process involves several key components:
Chromatographic Separation (LC): Before reaching the mass spectrometer, the complex mixture of extracted metabolites is separated. Given the high polarity of NADP+, hydrophilic interaction liquid chromatography (HILIC) is an effective separation strategy that does not require ion-pairing agents. nih.govnih.gov Reversed-phase chromatography using a C18 column with a simple mobile phase, such as water and methanol containing ammonium acetate, has also been successfully used to achieve separation in a short run time. nih.govmdpi.com Robust chromatographic separation is essential to distinguish between redox pairs like NADP+ and NADPH, which are very close in mass. nih.gov
Mass Spectrometry Detection (MS/MS): Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. creative-proteomics.com For quantification, a highly specific and sensitive mode known as Multiple Reaction Monitoring (MRM) is often used. nih.govcreative-proteomics.com MRM detects a specific precursor ion and a corresponding product ion for each analyte, ensuring high confidence in identification and quantification. nih.gov For instance, a characteristic MRM transition for NADP+ is the fragmentation of the precursor ion at m/z 744.3 to a product ion at m/z 506.2. creative-proteomics.com
Isotopic Tracing: In tracing studies, cells may be supplied with a 13C-labeled precursor, such as 13C5-glutamine or 13C3-15N-Nicotinamide. nih.gov The cellular machinery then incorporates these heavy isotopes into various metabolites, including the synthesis of labeled NADP+ (M+4 or M+5). nih.gov LC-MS/MS is then used to measure the abundance of this newly synthesized labeled NADP+, providing a direct readout of the metabolic flux through that pathway. nih.gov Alternatively, this compound can be used as an internal standard. mdpi.comresearchgate.net By adding a known amount of the labeled standard to a sample, it can be used to accurately quantify the amount of the endogenous, unlabeled compound, correcting for any variability in sample preparation or instrument response. mdpi.comresearchgate.net
| Parameter | Description | Source Example |
|---|---|---|
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C18) | HILIC is well-suited for polar metabolites like NADP+. nih.gov |
| Column | Shim-pack GIST C18 or Amino Phase (NH2) Column | A C18 column was used for rapid analysis. mdpi.com |
| Mobile Phase | Ammonium acetate in water/methanol | 5 mM ammonium acetate in water and methanol. mdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | NADP+ and NADPH are detected in positive mode. mdpi.com |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | MRM is used for specific quantification. nih.govcreative-proteomics.com |
| Internal Standard | 13C5-NAD+ or other stable isotope-labeled analogs | Used to ensure robust quantification. mdpi.comresearchgate.net |
Mass Spectrometry-Based Approaches
Quantification of Labeled Metabolites and Isotopologues
The accurate quantification of metabolites and their isotopologues is fundamental to ¹³C-metabolic flux analysis (¹³C-MFA). acs.org When this compound is introduced into a biological system, the ¹³C atoms are incorporated into various metabolites through enzymatic reactions. Tracking the distribution of these heavy isotopes allows researchers to map metabolic pathways and quantify the rates of these reactions, known as metabolic fluxes. diva-portal.orgbenthamdirect.com
Mass spectrometry (MS) is a primary technique for this purpose. diva-portal.orgbenthamdirect.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and detect metabolites. nih.gov The mass spectrometer then measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopologue distribution (MID). acs.org The MID reveals the relative abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition) for a given metabolite. plos.org
Recent advancements in MS, such as data-independent acquisition (DIA) techniques like SWATH MS/MS, enable the quantification of a large number of precursor and product MIDs in a single analysis, enhancing the precision of flux measurements. acs.orgnih.gov This is particularly advantageous for quantifying low-abundance metabolites and fragments. nih.gov Furthermore, strategies have been developed to simultaneously quantify both metabolite concentrations and their ¹³C-isotope enrichments in a single analysis, streamlining the experimental workflow. acs.orgrsc.org
The following table provides an example of how mass spectrometry can be used to quantify the mass isotopologue distribution of a metabolite after labeling with a ¹³C tracer.
Table 1: Example Mass Isotopologue Distribution (MID) of a Metabolite
| Isotopologue | Relative Abundance (%) | Description |
|---|---|---|
| M+0 | 10.5 | Molecule with no ¹³C labels |
| M+1 | 25.2 | Molecule with one ¹³C label |
| M+2 | 40.8 | Molecule with two ¹³C labels |
| M+3 | 15.3 | Molecule with three ¹³C labels |
| M+4 | 5.6 | Molecule with four ¹³C labels |
| M+5 | 2.6 | Molecule with five ¹³C labels |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique used in conjunction with this compound for metabolic studies. benthamdirect.com
A unique strength of NMR spectroscopy is its ability to resolve positional isotopomers, which are molecules that have the same number of isotopic labels but differ in their atomic positions. cambridge.orgau.dk This level of detail is often not achievable with MS alone. cambridge.org ¹³C NMR, in particular, provides information on the relative signal intensity from different ¹³C-enriched carbon positions within a molecule and the relative intensity of various multiplets due to ¹³C-¹³C coupling. nih.gov This information is crucial for accurately tracing the flow of carbon atoms through metabolic pathways. frontiersin.org
While 1D ¹H NMR is commonly used in metabolomics due to its sensitivity, it often suffers from signal overlap in complex biological samples. panicnmr.com Multi-nuclear (e.g., ¹³C, ³¹P) and multi-dimensional (e.g., 2D) NMR techniques offer improved spectral resolution. mdpi.comfrontiersin.org
¹³C NMR: Offers a wide spectral range, which helps to separate signals from different metabolites. panicnmr.com However, its low natural abundance and lower gyromagnetic ratio result in lower sensitivity compared to ¹H NMR. frontiersin.org
2D NMR: Experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spread the signals across two dimensions, significantly reducing overlap and providing connectivity information between different nuclei. frontiersin.orgmdpi.com This is invaluable for identifying and quantifying metabolites in complex mixtures. cambridge.org
The following table summarizes the key features of different NMR techniques used in metabolomics.
Table 2: Comparison of NMR Techniques in Metabolomics
| Technique | Advantages | Limitations |
|---|---|---|
| 1D ¹H NMR | High sensitivity, quantitative. panicnmr.commdpi.com | Significant signal overlap in complex mixtures. panicnmr.com |
| 1D ¹³C NMR | Wide chemical shift range, resolves positional isotopomers. cambridge.orgpanicnmr.com | Low sensitivity. frontiersin.org |
| 2D ¹H-¹³C HSQC | Excellent spectral resolution, provides structural information. frontiersin.orgmdpi.com | Longer acquisition times, less inherently quantitative than 1D NMR. nih.gov |
Integration of Mass Spectrometry and NMR for Comprehensive Analysis
Combining MS and NMR provides a more comprehensive understanding of metabolic networks than either technique alone. nih.govmdpi.com MS offers high sensitivity for detecting a wide range of metabolites, while NMR provides detailed structural information, including the precise location of isotopic labels. mdpi.comnih.gov
This integrated approach enhances metabolite identification and provides more accurate and detailed data for metabolic flux analysis. nih.gov For example, software tools like INCA 2.0 have been developed to integrate isotopomer measurements from both MS and NMR platforms, allowing for more precise flux estimations. nih.gov Studies have shown that combining datasets from both techniques can improve the precision of estimated fluxes by up to 50%. nih.gov This synergy allows for a more robust and complete picture of cellular metabolism. nih.gov
Computational and Modeling Approaches for Data Interpretation
The experimental data obtained from MS and NMR analyses of ¹³C-labeled metabolites are complex and require sophisticated computational tools for interpretation. frontiersin.orgoup.com
Metabolic Flux Analysis (MFA) Algorithms and Simulations
Metabolic Flux Analysis (MFA) is a computational method used to calculate the in vivo rates of metabolic reactions. diva-portal.orgnih.gov The core of ¹³C-MFA involves using the measured isotopologue distributions to infer the intracellular fluxes. frontiersin.org This is achieved by using a mathematical model of the metabolic network to predict the labeling patterns for a given set of fluxes. diva-portal.org The fluxes are then determined by finding the values that minimize the difference between the model-predicted and experimentally measured labeling data. frontiersin.org
Various software packages and algorithms have been developed to perform these complex calculations, including INCA, 13CFLUX2, and OpenFlux. ucdavis.edunih.gov These tools often employ iterative optimization algorithms to find the best fit between the model and the data. frontiersin.orgnih.gov
Computer simulations play a crucial role in ¹³C-MFA. nih.govresearchgate.netresearchgate.net They are used for:
Experimental Design: Simulating different labeling experiments with various ¹³C-labeled substrates (like this compound) helps in selecting the optimal tracer to maximize the information obtained about specific pathways. researchgate.net
Model Validation: Comparing simulated data with experimental data is essential for validating the accuracy of the metabolic model. diva-portal.orgplos.org
Flux Uncertainty Analysis: Simulations can be used to estimate the confidence intervals of the calculated fluxes, providing a measure of their precision. researchgate.net
The following table lists some common software tools used for ¹³C-MFA.
Table 3: Software Tools for ¹³C-Metabolic Flux Analysis
| Software | Key Features | Reference |
|---|---|---|
| INCA | Integrates MS and NMR data, supports dynamic and steady-state MFA. | nih.govucdavis.edu |
| 13CFLUX2 | Comprehensive tool for modeling, simulation, and flux estimation. | oup.comucdavis.edu |
| OpenFlux | Open-source software for steady-state ¹³C-MFA. | ucdavis.edunih.gov |
| Metran | One of the earlier software packages for flux estimation. | nih.gov |
Isotopomer Network Models and Carbon Mapping
The use of this compound provides a sophisticated tool for dissecting metabolic pathways through isotopomer analysis. In this approach, the five carbon atoms of the ribose moiety of the nicotinamide adenine dinucleotide phosphate (NADP) molecule are isotopically labeled with Carbon-13. When introduced into a biological system, this labeled cofactor participates in a host of biochemical reactions, and the fate of the 13C atoms can be traced using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Isotopomer network models are computational representations of metabolic networks that meticulously track the transfer of atoms from substrates to products. nih.gov While traditional 13C-metabolic flux analysis (13C-MFA) often employs labeled primary carbon sources like glucose or glutamine to map central carbon metabolism nih.gov, using a labeled cofactor such as β-NADP-13C5 offers a unique vantage point. It allows for the specific investigation of pathways directly involving NADP(H) synthesis, degradation, and utilization.
The primary role of NADP(H) is as a carrier of reducing equivalents in redox reactions, where the ribose part of the molecule is not typically transferred to the substrate. However, the 13C5-labeled ribose can be traced when the NADP(H) molecule itself is catabolized and its components are recycled. This provides a powerful method for carbon mapping of the NADP(H) salvage and de novo synthesis pathways. For instance, the degradation of NADP(H) can yield labeled ribose-5-phosphate (B1218738), which can then be incorporated into other biomolecules, notably nucleotides. Tracking the appearance of 13C5 in the ribose component of nucleotides or their precursors, such as phosphoribosyl pyrophosphate (PRPP), provides direct evidence and quantification of the flux through these salvage pathways.
The data generated from tracing β-NADP-13C5 are used to construct and validate detailed isotopomer network models. These models simulate the expected mass isotopomer distributions (MIDs) in measured metabolites based on a given set of metabolic fluxes. nih.gov By comparing the simulated MIDs with experimentally measured MIDs from cell extracts, researchers can estimate the intracellular fluxes with high resolution.
Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Nucleotide Precursors from this compound Tracing
This table illustrates the expected labeling pattern in key metabolites of the nucleotide synthesis pathway following the introduction of β-NADP-13C5. The M+5 isotopomer represents the incorporation of the intact five-carbon ribose unit from the labeled cofactor.
| Metabolite | Pathway Involvement | Expected Major Labeled Isotopomer | Hypothetical Fractional Abundance (%) | Inference |
|---|---|---|---|---|
| Ribose-5-Phosphate (R5P) | NADP(H) Catabolism, Pentose (B10789219) Phosphate Pathway | M+5 | 15.0 | Directly indicates the rate of NADP(H) degradation to R5P. |
| Phosphoribosyl pyrophosphate (PRPP) | Nucleotide Synthesis | M+5 | 12.5 | Measures flux from the NADP(H) salvage pathway into de novo nucleotide synthesis. |
| Adenosine (B11128) Monophosphate (AMP) | Purine (B94841) Synthesis | M+5 | 10.0 | Quantifies the contribution of salvaged ribose from NADP(H) to the total purine nucleotide pool. |
| Uridine Monophosphate (UMP) | Pyrimidine (B1678525) Synthesis | M+5 | 9.5 | Quantifies the contribution of salvaged ribose from NADP(H) to the total pyrimidine nucleotide pool. |
Flux Balance Constraints in Network Reconstruction
Flux Balance Analysis (FBA) is a powerful computational framework for predicting metabolic flux distributions across a genome-scale metabolic network. nrel.gov The accuracy of FBA predictions is highly dependent on the application of biologically relevant constraints, which limit the solution space to physiologically feasible states. unimib.it While stoichiometric mass balance is a fundamental constraint, incorporating further constraints from experimental data, such as cofactor dynamics, significantly enhances the predictive power of these models. nih.gov
Investigations using this compound are particularly valuable for providing rigorous constraints on the redox state of the cell, specifically the balance between NADPH and NADP+. biorxiv.org The NADPH/NADP+ ratio is a critical determinant of metabolic function, directly influencing the activity of major pathways such as the pentose phosphate pathway (PPP), fatty acid synthesis, and antioxidant responses. nih.govasm.org However, accurately measuring these cofactor pools and their turnover is challenging, leading many FBA models to omit or simplify cofactor balances. nih.gov
Using β-NADP-13C5 allows for the precise measurement of the labeling state and pool sizes of both NADP+ and its reduced form, NADPH, via isotope dilution mass spectrometry. This experimental data can be used to calculate the in vivo NADPH/NADP+ ratio and the total flux of NADPH production and consumption. asm.org This information serves as a powerful constraint in the reconstruction and simulation of metabolic networks. By forcing the FBA model to adhere to the experimentally determined redox balance, the resulting flux predictions become more physiologically accurate. nih.gov
For example, a standard FBA model might predict multiple feasible flux distributions through the PPP and the citric acid (TCA) cycle. However, by constraining the model with the NADPH production flux determined from a β-NADP-13C5 experiment, the solution space is narrowed, leading to a more precise estimation of the flux through NADPH-producing pathways like the oxidative PPP and malic enzyme. nih.gov This refined network reconstruction provides a more accurate representation of how the cell allocates resources to maintain redox homeostasis while achieving a specific metabolic objective, such as maximizing biomass production. nih.gov
Table 2: Comparison of Predicted Fluxes in a Metabolic Model With and Without β-NADP-13C5-Derived Constraints
This table provides a hypothetical comparison of flux predictions for key NADPH-related pathways. The "Constrained Model" incorporates an experimentally determined NADPH production rate, leading to a redistribution of metabolic fluxes to match the observed redox state. Fluxes are normalized to a glucose uptake rate of 100.
| Metabolic Pathway/Reaction | Role in NADPH Metabolism | Standard FBA Model (Predicted Flux) | Constrained FBA Model (Predicted Flux) | Reason for Change |
|---|---|---|---|---|
| Oxidative Pentose Phosphate Pathway | NADPH Production | 15-40 | 22.5 | Flux is precisely determined by the required NADPH production rate. |
| Isocitrate Dehydrogenase (NADP-dependent) | NADPH Production | 5-25 | 8.0 | Contribution to total NADPH pool is defined, resolving ambiguity. |
| Fatty Acid Synthesis | NADPH Consumption | 10-35 | 25.0 | The model must balance NADPH consumption with the constrained production. |
| Transhydrogenase (NADH -> NADPH) | NADPH Production | 0-15 | 5.5 | Flux is adjusted to meet the remaining NADPH demand not covered by primary production pathways. nih.gov |
Applications of β Nadp 13c5 Sodium Salt in Biochemical and Metabolic Research
Elucidation of Central Carbon Metabolism Fluxes
By tracing the flow of the 13C label from β-NADP-13C5, researchers can quantify the rates (fluxes) of interconnected pathways in central carbon metabolism, providing a dynamic view of cellular operations. creative-proteomics.comnih.gov
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic route parallel to glycolysis. nih.gov Its primary functions are to produce NADPH, which provides reducing power for biosynthetic reactions, and to generate pentose sugars, including ribose-5-phosphate (B1218738), the precursor for nucleotide and nucleic acid synthesis. nih.govmdpi.com The oxidative branch of the PPP is the principal source for the de novo synthesis of the ribose component of NADP. nih.gov
The use of 13C-labeled tracers is essential for quantifying the flux through the PPP. researchgate.net When cells are supplied with a substrate like [1,2-¹³C₂]glucose, the resulting labeling pattern in the ribose moiety of NADP can distinguish between synthesis via the oxidative PPP versus the non-oxidative PPP. researchgate.net By measuring the rate and pattern of ¹³C incorporation into the endogenous NADP pool, researchers can precisely calculate the proportion of glucose that is funneled into this critical pathway to meet the cellular demand for NADPH and nucleotide precursors. mdpi.com
Table 1: Illustrative Data on PPP Flux Determination using 13C Tracers This interactive table demonstrates how the choice of a 13C-labeled glucose tracer can inform the activity of the Pentose Phosphate Pathway, as reflected in the labeling of a 5-carbon ribose moiety, such as that in β-NADP-13C5.
| 13C Glucose Tracer | Expected Ribose Labeling Pattern via Oxidative PPP | Implication for PPP Flux |
| [1-¹³C]glucose | C1 of glucose is lost as ¹³CO₂; ribose is unlabeled. | High activity leads to loss of label. |
| [2-¹³C]glucose | Ribose becomes labeled at the C1 position. | Direct measure of carbon entry into PPP. |
| [U-¹³C₆]glucose | Ribose becomes fully labeled (M+5). | Tracks overall glucose contribution to ribose synthesis. |
The activities of glycolysis, the Tricarboxylic Acid (TCA) cycle, and the PPP are tightly integrated. Glycolysis provides the glucose-6-phosphate that feeds into the PPP, while the TCA cycle is a hub for energy production and provides precursors for biosynthesis. mdpi.comwikipedia.org The demand for NADPH in anabolic processes directly influences the flux distribution between these pathways. mdpi.com
¹³C Metabolic Flux Analysis (¹³C-MFA) is used to quantify these interactions. mdpi.com By tracing ¹³C from labeled substrates like glucose and glutamine, researchers can model how metabolic perturbations affect flux through the TCA cycle and glycolysis. mdpi.comcore.ac.uk For instance, under conditions of high anabolic demand, such as rapid cell proliferation, an increased flux through the PPP is often observed to supply sufficient NADPH. This redirects glucose away from the lower parts of glycolysis and the TCA cycle. d-nb.info By monitoring the turnover of the ¹³C-labeled NADP pool, it is possible to correlate the consumption rate of NADPH with the relative activities of these central metabolic routes, revealing how cells balance energy production with biosynthetic requirements. mdpi.com
Table 2: Example of Metabolic Flux Redistribution in Response to Increased Anabolic Demand This interactive table provides a hypothetical example of how metabolic fluxes might shift when a cell increases its demand for NADPH, a scenario that can be studied using tracers like β-NADP-13C5.
| Metabolic Pathway | Flux under Low Anabolic Demand (Relative Units) | Flux under High Anabolic Demand (Relative Units) |
| Glycolysis (to Pyruvate) | 100 | 85 |
| Pentose Phosphate Pathway | 10 | 25 |
| TCA Cycle Activity | 80 | 70 |
| NADPH Consumption | 15 | 30 |
Investigation of Specific Metabolic Pathways
β-NADP-13C5 Sodium Salt is a valuable tool for investigating specific anabolic pathways that are heavily dependent on NADPH as a source of reducing equivalents.
The de novo synthesis of fatty acids and cholesterol is a highly reductive process that represents a major sink for cellular NADPH. researchgate.netnih.gov This anabolic pathway occurs in the cytosol and involves the polymerization of acetyl-CoA units, with NADPH providing the necessary electrons for the reduction steps. nih.gov
Stable isotope tracing has been instrumental in quantifying the sources of NADPH for lipogenesis. nih.gov For example, studies using deuterium-labeled glucose have shown that the PPP is a major contributor to the lipogenic NADPH pool. nih.gov By tracking the consumption rate of an isotopically labeled NADPH pool (which could be generated endogenously from ¹³C-glucose or studied via the introduction of β-NADP-13C5 in cell-free systems), researchers can directly measure the flux of reducing power dedicated to lipid synthesis. This allows for a precise quantification of how different metabolic pathways contribute to the production of essential lipids. researchgate.net
The synthesis of nucleotides, the building blocks of DNA and RNA, requires a supply of ribose-5-phosphate, which is produced via the PPP. nih.gov The de novo synthesis pathways for both purines and pyrimidines are energy-intensive processes that utilize precursors from various metabolic routes, including amino acids and one-carbon metabolism. researchgate.net
Using β-NADP-13C5 allows for the distinct tracing of the ribose moiety into the NADP cofactor pool. When used in conjunction with other ¹³C or ¹⁵N labeled precursors (like labeled glucose or amino acids), it becomes possible to simultaneously trace the flow of carbon and nitrogen into both the nucleotide and the nicotinamide (B372718) cofactor pools. rsc.orgnih.gov This dual-labeling approach enables researchers to understand how cells partition the shared precursor, ribose-5-phosphate, between cofactor synthesis (maintaining redox balance and biosynthetic capacity) and nucleotide synthesis (for replication, transcription, and energy currency). researchgate.net
Table 3: Illustrative Partitioning of ¹³C-Ribose into Different Cellular Pools This interactive table demonstrates a hypothetical outcome of a tracer experiment, showing how a cell might distribute the ribose precursor between NADP and the total nucleotide pool under different cellular states.
| Cellular State | % of ¹³C-Ribose Incorporated into NADP Pool | % of ¹³C-Ribose Incorporated into Nucleotide Pool (ATP, GTP, etc.) |
| Quiescent (Resting) | 30% | 70% |
| Proliferating (Dividing) | 45% | 55% |
| Oxidative Stress | 60% | 40% |
The metabolism of amino acids is deeply intertwined with central carbon metabolism. The carbon skeletons for the synthesis of non-essential amino acids are derived from intermediates of glycolysis and the TCA cycle. nih.gov Several of these biosynthetic pathways are dependent on NADPH for reductive steps. For example, the synthesis of proline from glutamate (B1630785) and the reductive amination of α-ketoglutarate to form glutamate by glutamate dehydrogenase can both utilize NADPH.
Stable isotope tracing can illuminate these connections. By feeding cells ¹³C-labeled glucose or other precursors, the label is incorporated into the carbon backbones of newly synthesized amino acids. nih.gov Analyzing the labeling patterns of these proteinogenic amino acids provides a detailed readout of the activity of central metabolic pathways. nih.gov When combined with tracing of the NADP/NADPH pool using a tool like β-NADP-13C5, it is possible to link the production and consumption of reducing power directly to the flux of specific amino acid synthesis pathways. This integrated approach provides a more complete and quantitative understanding of the interplay between nitrogen and carbon metabolism.
Enzymological Studies and Coenzyme Function
The stable isotope-labeled compound this compound serves as a powerful tool in enzymology, enabling researchers to probe the mechanisms, kinetics, and functions of NADP(H)-dependent enzymes with high precision. The incorporation of five ¹³C atoms into the ribose moiety of the nicotinamide mononucleotide portion provides a distinct mass signature, facilitating detailed analysis through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Characterization of NADPH-Dependent Enzymes
This compound is instrumental in the detailed characterization of enzymes that utilize NADPH as a cofactor. The isotopic label allows for unambiguous tracking of the coenzyme's binding, catalytic conversion, and release. Techniques such as kinetic isotope effect (KIE) studies can be employed using labeled NADPH to investigate the rate-limiting steps of an enzymatic reaction. nih.gov By comparing the reaction rates of labeled and unlabeled cofactors, researchers can elucidate the hydride transfer mechanism, which is central to the function of many NADPH-dependent reductases and dehydrogenases. nih.gov
The label also aids in studying the structural dynamics of enzyme-coenzyme interactions. NMR spectroscopy can detect the ¹³C label, providing insights into the conformation of NADP(H) when bound to the enzyme's active site. This information is critical for understanding the specificity and efficiency of catalysis. Affinity labeling studies, which use reactive analogs of coenzymes to covalently modify the binding site, can be enhanced by isotopic labeling to confirm the site of modification through mass spectrometric analysis of peptide fragments. nih.gov This approach has been used to identify key amino acid residues involved in coenzyme binding in enzymes like isocitrate dehydrogenase. nih.gov
The following table summarizes key NADPH-dependent enzymes whose functions and mechanisms can be elucidated using ¹³C-labeled NADP(H).
| Enzyme Class | Example Enzyme | Research Application | Analytical Technique |
| Oxidoreductases | Dihydrofolate Reductase (DHFR) | Elucidation of hydride transfer mechanism, kinetic isotope effect studies. nih.gov | Mass Spectrometry, HPLC |
| Oxidoreductases | Isocitrate Dehydrogenase (IDH) | Identification of coenzyme binding site residues, analysis of conformational changes. nih.gov | Mass Spectrometry, NMR |
| Oxidoreductases | Cytochrome P450 Reductase (CPR) | Investigation of NADPH binding and NADP+ dissociation pathways. mdpi.com | X-ray Crystallography, MD Simulations |
| Oxidoreductases | Glucose-6-Phosphate Dehydrogenase (G6PD) | Tracing the production of labeled NADPH from labeled glucose. nih.gov | LC-MS |
Role as a Substrate in Phosphate Transfer Reactions
While NADP+'s primary role is as a redox cofactor, its structure includes phosphate groups that are subject to enzymatic modification. The 2'-phosphate group, which distinguishes NADP+ from NAD+, is added by NAD+ kinases and can be removed by certain phosphatases. wikipedia.org Using this compound allows researchers to trace the fate of the entire molecule in reactions involving these phosphate transfers. For instance, when studying an NADP(H) phosphatase, the conversion of labeled β-NADP-13C5 to β-NAD-13C5 can be precisely quantified using LC-MS. This enables the determination of enzyme activity and kinetics under various physiological conditions. The stable isotope label ensures that the detected product is unequivocally derived from the supplied substrate, eliminating ambiguity from endogenous, unlabeled pools of the molecule.
Analysis of NAD+ Kinase Activity and NADP+ Generation
NAD+ kinases are the exclusive source for de novo NADP+ synthesis, catalyzing the transfer of a phosphate group from ATP to NAD+. units.itnih.gov The activity of these enzymes is a critical determinant of the cellular NADP(H) pool size. nih.govnih.gov Isotope tracing studies are essential for measuring the rate of this conversion. By introducing a ¹³C-labeled precursor, such as ¹³C-ribose or ¹³C-nicotinamide, into a biological system, the subsequent synthesis of labeled NAD+ and its phosphorylation to β-NADP-13C5 can be monitored over time.
The appearance of β-NADP-13C5 is a direct measure of NAD+ kinase activity. Mass spectrometry is used to detect and quantify the mass-shifted, labeled NADP+, distinguishing it from the pre-existing unlabeled pool. nih.govnih.gov This methodology allows for a dynamic assessment of how NAD+ kinase activity is regulated in response to cellular signals, metabolic changes, or external stimuli, providing crucial insights into how cells control the biosynthesis of this vital coenzyme. units.itnih.gov
Research on Cellular Redox Regulation and Oxidative Stress Response
This compound is an invaluable tracer for investigating the complex dynamics of cellular redox homeostasis. The NADP+/NADPH couple is a cornerstone of the cell's ability to manage oxidative stress and provide reducing power for biosynthesis.
Tracing NADP+/NADPH Dynamics in Redox Homeostasis
The ratio of NADP+ to its reduced form, NADPH, is a key indicator of the cell's redox state. nih.govresearchgate.net Stable isotope tracing using ¹³C-labeled precursors that lead to the formation of β-NADP(H)-13C5 allows for the precise measurement of the flux and turnover of this coenzyme pool. sciforum.netnih.govnih.gov By employing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can separately quantify the labeled oxidized (NADP+) and reduced (NADPH) forms. nih.gov
This approach enables the study of compartmentalized redox metabolism, as methods have been developed to analyze NADP(H) pools specifically within the cytosol or mitochondria. sciforum.netnih.gov For example, researchers can determine how different metabolic states, such as hypoxia or nutrient deprivation, affect the NADP+/NADPH ratio in distinct subcellular locations. sciforum.net This dynamic information is critical for understanding how cells adapt their metabolic networks to maintain redox balance and support specific functions like proliferation or differentiation. sciforum.netresearchgate.net
The table below illustrates hypothetical data from a tracer experiment, showing how the labeled NADP+/NADPH ratio might change under different cellular conditions.
| Cellular Condition | Labeled NADP+ (Relative Abundance) | Labeled NADPH (Relative Abundance) | Labeled NADP+/NADPH Ratio | Implication |
| Normoxia (Control) | 40 | 60 | 0.67 | Balanced redox state |
| Oxidative Stress (H₂O₂) | 65 | 35 | 1.86 | Shift towards oxidation |
| High Glycolytic Flux | 25 | 75 | 0.33 | Increased reductive power |
| Hypoxia | 30 | 70 | 0.43 | Upregulation of NADPH production |
Investigation of Antioxidant Mechanisms
NADPH is the fundamental electron donor for the primary cellular antioxidant systems, including the glutathione (B108866) and thioredoxin pathways. units.itnih.gov It is required by enzymes like glutathione reductase to regenerate reduced glutathione (GSH), a key molecule for detoxifying reactive oxygen species (ROS). wikipedia.org The primary source of NADPH for these antioxidant defenses is the pentose phosphate pathway (PPP). nih.govfigshare.com
Stable isotope tracing with ¹³C-labeled glucose is a common method to quantify the flux through the PPP and the corresponding production of NADPH. nih.govmdpi.com The resulting ¹³C-labeled NADPH can then be tracked as it is consumed by antioxidant enzymes. This compound can be used as an internal standard in these experiments for the absolute quantification of the NADPH pool. mdpi.com By measuring the rate of consumption of labeled NADPH under conditions of oxidative stress, scientists can directly assess the capacity and response of the cell's antioxidant machinery. This provides a mechanistic understanding of how cells combat oxidative damage and the central role of NADPH metabolism in this process. scribd.comnih.gov
Advanced Research Concepts and Future Directions with β Nadp 13c5 Sodium Salt
Development of Novel Isotope Tracing Methodologies and Tracer Design
The use of β-NADP-13C5 Sodium Salt is at the forefront of developing more sophisticated isotope tracing methodologies. Traditional metabolic flux analysis (MFA) has often relied on labeling central carbon metabolism through substrates like glucose or glutamine. However, directly tracing the fate of cofactor molecules like NADP+ provides a unique and complementary perspective on cellular metabolism.
Future tracer designs will likely involve the co-administration of this compound with other isotopically labeled nutrients. This "multi-tracer" approach can provide a more comprehensive picture of metabolic networks. For instance, combining ¹³C-labeled NADP+ with ¹⁵N-labeled glutamine can elucidate the interplay between redox metabolism and amino acid biosynthesis.
Table 1: Hypothetical Multi-Tracer Isotope Labeling Experiment Design
| Tracer | Isotopic Label | Target Pathway | Potential Insights |
| This compound | ¹³C₅ | Pentose (B10789219) Phosphate (B84403) Pathway, Fatty Acid Synthesis | Quantifying NADPH production and consumption rates. |
| [U-¹³C₆]-Glucose | ¹³C₆ | Glycolysis, TCA Cycle | Tracing carbon flow from glucose into various biosynthetic pathways. |
| [¹⁵N₂]-Glutamine | ¹⁵N₂ | Amino Acid Metabolism, Nucleotide Synthesis | Mapping nitrogen flow and its interaction with carbon metabolism. |
These advanced tracer strategies, enabled by molecules like this compound, will allow researchers to construct more detailed and dynamic models of cellular metabolism, moving beyond steady-state assumptions to capture the metabolic reprogramming that occurs in response to various stimuli.
Application in Systems Biology and Multi-Omics Integration
Systems biology aims to understand the complex interactions within a biological system as a whole. springernature.comrsc.org This requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. springernature.comrsc.orgmorressier.comnih.govresearchgate.net this compound is a valuable tool in this endeavor, as it provides a functional readout of metabolic activity that can be correlated with other molecular data.
By tracing the incorporation of the ¹³C label from this compound into various metabolic pools, researchers can generate quantitative data on metabolic fluxes. This "fluxomic" data can then be integrated with transcriptomic and proteomic data to build more comprehensive models of cellular regulation. For example, an increase in the flux through an NADPH-dependent pathway, as measured by this compound tracing, might be correlated with the upregulation of the genes and proteins encoding the enzymes in that pathway.
Table 2: Illustrative Multi-Omics Data Integration in a Hypothetical Study
| Data Type | Measurement | Observation | Integrated Interpretation |
| Fluxomics | ¹³C enrichment in fatty acids from β-NADP-13C5 | Increased | Upregulation of de novo lipogenesis. |
| Transcriptomics | mRNA levels of ACC1 and FASN | Increased | Transcriptional activation of lipogenic enzymes. |
| Proteomics | Protein abundance of ACC1 and FASN | Increased | Increased synthesis of lipogenic enzymes. |
This integrated approach provides a more holistic view of cellular responses and can help to identify key regulatory nodes that control metabolic shifts in health and disease. springernature.comrsc.org
Exploration of Compartmentalized Metabolic Networks
Eukaryotic cells are characterized by the compartmentalization of metabolic pathways into distinct organelles, such as the mitochondria and cytoplasm. nih.gov This subcellular organization allows for the independent regulation of metabolic processes. nih.gov Tracing the fate of this compound can provide valuable insights into the metabolic activities within these different compartments.
Table 3: Hypothetical ¹³C Enrichment in Key Metabolites Across Cellular Compartments
| Metabolite | Compartment | ¹³C Enrichment (%) from β-NADP-13C5 | Implied Activity |
| Ribose-5-phosphate (B1218738) | Cytoplasm | 25 | High cytoplasmic PPP activity. |
| α-ketoglutarate | Mitochondria | 15 | Significant mitochondrial IDH2 flux. |
| Malate (B86768) | Cytoplasm | 5 | Lower cytoplasmic malic enzyme activity. |
| Malate | Mitochondria | 10 | Moderate mitochondrial malic enzyme activity. |
Such studies are crucial for understanding how cells coordinate metabolic activities between different organelles and how this coordination is disrupted in disease states.
Potential for Mechanistic Insights into Cellular Processes and Adaptation
The availability of NADPH is critical for a wide range of cellular processes, including antioxidant defense, reductive biosynthesis, and the regulation of signaling pathways. nih.govnih.goveurekaselect.com By tracing the dynamics of NADPH metabolism using this compound, researchers can gain mechanistic insights into how cells adapt to various stresses and stimuli. escholarship.orgnih.gov
For example, under oxidative stress, cells increase their demand for NADPH to regenerate reduced glutathione (B108866), a key antioxidant. Tracing with this compound can quantify the increased flux through NADPH-producing pathways, such as the PPP, in response to oxidative challenge. This provides a direct measure of the cell's adaptive capacity.
Furthermore, the labeling patterns in downstream metabolites can reveal the specific enzymatic reactions that are utilizing NADPH. This can help to elucidate the mechanisms by which cells maintain redox homeostasis and protect themselves from damage.
Table 4: Hypothetical Changes in NADPH-Dependent Fluxes in Response to Oxidative Stress
| Metabolic Pathway | Flux (relative units) - Control | Flux (relative units) - Oxidative Stress | Fold Change |
| Pentose Phosphate Pathway | 100 | 350 | 3.5 |
| Fatty Acid Synthesis | 50 | 20 | -2.5 |
| Glutathione Reductase | 80 | 240 | 3.0 |
These types of quantitative analyses are essential for understanding the metabolic basis of cellular adaptation and for identifying potential therapeutic targets to enhance cellular resilience.
Innovations in Analytical Detection Sensitivity and Specificity
The use of this compound is also driving innovations in analytical techniques for metabolomics. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary methods used to detect and quantify isotopically labeled compounds. springernature.comnih.govscispace.comresearchgate.netsemanticscholar.org
High-resolution mass spectrometry allows for the precise measurement of mass isotopologue distributions, providing detailed information about the labeling patterns of metabolites. rsc.orgscispace.comnih.gov Advances in MS instrumentation, such as improved ionization sources and mass analyzers, are continually enhancing the sensitivity and specificity of these measurements. rsc.orgscispace.comnih.gov This enables the detection of low-abundance metabolites and the resolution of complex isotopic patterns.
NMR spectroscopy offers complementary information by providing insights into the positional labeling of molecules. springernature.comnih.govscispace.comresearchgate.netsemanticscholar.org While generally less sensitive than MS, advances in NMR technology, including higher field magnets and cryogenically cooled probes, are increasing its utility in tracer studies. researchgate.netsemanticscholar.org
Table 5: Comparison of Analytical Techniques for ¹³C-Labeled NADP+ Metabolomics
| Technique | Advantages | Disadvantages | Future Innovations |
| Mass Spectrometry (MS) | High sensitivity, high throughput, can analyze complex mixtures. | Destructive, limited structural information. | Improved ion mobility separation, enhanced fragmentation techniques. |
| Nuclear Magnetic Resonance (NMR) | Non-destructive, provides detailed structural and positional information. | Lower sensitivity, lower throughput. | Higher field magnets, dynamic nuclear polarization, improved probe design. |
The continued development of these analytical platforms will be crucial for fully realizing the potential of this compound and other advanced isotopic tracers in metabolic research.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling β-NADP-13C5 Sodium Salt in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood if aerosolization is possible. Waste must be segregated into designated containers for isotopic-labeled compounds and disposed of via licensed hazardous waste services to prevent environmental contamination. Regularly validate storage conditions (e.g., -20°C desiccated) to prevent hydrolysis or degradation .
Q. How can researchers confirm the isotopic purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to verify the 13C5 labeling ratio. For HRMS, compare the observed mass-to-charge (m/z) ratio with theoretical values (e.g., +5 Da shift for 13C5). Pair this with liquid chromatography (LC) to assess chemical purity and rule out unlabeled contaminants. Calibrate instruments using certified isotopic standards .
Q. What are the standard methods for quantifying this compound in enzymatic assays?
- Methodological Answer : Employ UV-Vis spectrophotometry at 340 nm to monitor NADPH/NADP+ redox states. For isotopic discrimination, use LC coupled with tandem mass spectrometry (LC-MS/MS) to differentiate labeled vs. unlabeled species. Normalize measurements against a calibration curve prepared with serially diluted, certified reference material .
Advanced Research Questions
Q. How should isotopic tracer studies using this compound be designed to minimize kinetic isotope effects (KIEs)?
- Methodological Answer : Conduct pilot experiments to compare reaction rates of 13C-labeled vs. unlabeled NADP in target enzymes (e.g., glucose-6-phosphate dehydrogenase). If KIEs exceed 5%, adjust experimental conditions (e.g., lower temperature, optimized pH) or use shorter incubation times. Include internal controls with unlabeled NADP to quantify isotopic interference in kinetic models .
Q. What strategies resolve discrepancies in solubility measurements of this compound across laboratories?
- Methodological Answer : Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and temperature (25°C) for solubility assays. Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility readings. Report solubility as a product (Ksp) rather than conditional values, and validate with orthogonal methods like isothermal titration calorimetry (ITC) .
Q. How can researchers statistically validate metabolic flux data derived from β-NADP-13C5 tracing experiments?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to distinguish isotopic enrichment patterns from noise. Use bootstrapping to estimate confidence intervals for flux rates. For reproducibility, adhere to FAIR data principles: document raw MS spectra, processing algorithms (e.g., XCMS), and metadata in public repositories like MetaboLights .
Q. What experimental controls are essential when studying redox cofactor specificity with this compound?
- Methodological Answer : Include (1) negative controls with NADPH/NADP+ depletion, (2) competition assays with unlabeled NADP to assess isotopic dilution effects, and (3) enzyme-specific inhibitors (e.g., 6-aminonicotinamide for NAD kinase studies). Validate cofactor specificity using knockout cell lines or CRISPR-edited enzymes lacking NADP-binding domains .
Data Analysis and Reproducibility
Q. How should researchers report statistical parameters in studies involving this compound to ensure reproducibility?
- Methodological Answer : For in vitro assays, report effect sizes (e.g., Cohen’s d), exact p-values, and corrections for multiple comparisons (e.g., Benjamini-Hochberg). For tracer studies, include isotopic natural abundance corrections and mass isotopomer distributions (MIDs). Use tools like Skyline for MS data transparency and provide raw datasets in supplemental materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
